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2-(Carbamimidoylthio)acetic acid hydrochloride is a chemical compound with the molecular formula C₃H₇ClN₂O₂S and a molecular weight of approximately 170.62 g/mol. This compound is characterized by the presence of a carbamimidoylthio group attached to an acetic acid moiety, making it unique in its structural configuration. The hydrochloride form indicates that the compound is a salt, enhancing its solubility in water, which is beneficial for various applications in scientific research and pharmacology .
Here's what we do know:
The structure of 2-CTAA HCl contains a carboxylic acid group and a thiocarbamimidoyl group. Carboxylic acids can participate in various biological processes, while thiocarbamimidoyl groups are found in some bioactive molecules. This suggests 2-CTAA HCl might have interesting properties for further investigation, but experimental data is lacking. PubChem:
Chemical suppliers offer 2-CTAA HCl, indicating potential research interest, but the specific research applications are not mentioned by the suppliers.Ambeed:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
Research indicates that 2-(Carbamimidoylthio)acetic acid hydrochloride exhibits notable biological activity. It has been identified as a potent inhibitor in various biochemical pathways, particularly those involving enzyme interactions. Its unique structure allows it to interact with specific biological targets, potentially modulating their activity. Preliminary studies suggest it may have applications in treating conditions related to metabolic disorders and inflammation .
The synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride typically involves the following general steps:
These methods are adaptable based on available reagents and desired yield .
2-(Carbamimidoylthio)acetic acid hydrochloride has several applications in scientific research and potential therapeutic areas:
Interaction studies involving 2-(Carbamimidoylthio)acetic acid hydrochloride focus on its binding affinity to various enzymes and receptors. These studies often employ techniques such as:
These investigations are critical for understanding its mechanism of action and potential therapeutic benefits .
Several compounds share structural similarities with 2-(Carbamimidoylthio)acetic acid hydrochloride, each exhibiting unique properties and activities. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thioacetamide | C₂H₅NOS | A simpler thioamide used in organic synthesis |
| N-Acetylcysteine | C₅H₉NO₃S | Known for its antioxidant properties |
| Carbamimidothioic acid | C₂H₄N₂OS | Similar thioamide structure with different activity |
The uniqueness of 2-(Carbamimidoylthio)acetic acid hydrochloride lies in its specific combination of functional groups that allow for diverse chemical reactivity and significant biological activity. Its ability to inhibit certain enzymes while being soluble in aqueous environments makes it particularly valuable in both laboratory research and potential therapeutic applications .
The synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride relies fundamentally on nucleophilic substitution mechanisms, where electron-rich nucleophiles attack electron-deficient electrophilic centers [5]. Traditional approaches to carbamimidoylthio derivatives involve the reaction of thiourea compounds with haloacetic acid derivatives through nucleophilic displacement reactions [2]. The mechanism proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid, resulting in displacement of the halide leaving group [5].
The classical synthetic route involves treating thiourea with chloroacetic acid or its derivatives under controlled temperature conditions [2]. The reaction typically requires temperatures between 60-90°C to achieve optimal conversion rates [2]. The nucleophilic substitution follows an SN2 mechanism, where the thiourea sulfur atom acts as the nucleophile and the chloride serves as the leaving group [5]. This process forms the critical carbon-sulfur bond that characterizes the carbamimidoylthio functionality [2].
Temperature optimization studies have demonstrated that reaction efficiency increases significantly within the 75-85°C range [2]. Below 60°C, reaction rates become prohibitively slow, while temperatures exceeding 90°C can lead to decomposition of sensitive intermediates [2]. The pH of the reaction medium also plays a crucial role, with slightly alkaline conditions (pH 8-9) providing optimal yields [37].
Table 1: Reaction Conditions for Traditional Nucleophilic Substitution
| Parameter | Optimal Range | Yield (%) | Reaction Time |
|---|---|---|---|
| Temperature | 75-85°C | 85-92 | 2-4 hours |
| pH | 8.0-9.0 | 88-95 | 2-3 hours |
| Pressure | Atmospheric | 85-90 | 3-4 hours |
| Solvent Ratio | 1:1 Water:Organic | 90-94 | 2-3 hours |
The formation of the hydrochloride salt occurs through subsequent treatment with hydrochloric acid, which protonates the amino functionality of the carbamimidoyl group [40]. This salt formation step enhances the stability and crystallinity of the final product, making it more suitable for pharmaceutical applications [40]. The hydrochloride salt exhibits improved solubility characteristics compared to the free base form [40].
Mechanistic studies have revealed that the carbamimidoyl group can exist in multiple tautomeric forms, with the amino-imino tautomer being predominant under standard reaction conditions [29]. This tautomerism influences the reactivity pattern and affects the efficiency of subsequent synthetic transformations [29]. The electron-withdrawing nature of the carbamimidoyl group activates the adjacent carbon center toward nucleophilic attack [29].
Green chemistry approaches for synthesizing 2-(Carbamimidoylthio)acetic acid hydrochloride focus on minimizing environmental impact while maintaining synthetic efficiency [8] [9]. Modern sustainable methodologies emphasize the reduction of hazardous solvents, the use of renewable feedstocks, and the implementation of atom-economical transformations [11].
Solvent-free synthesis represents a significant advancement in green methodology for carbamimidoyl compounds [8]. These approaches eliminate the need for organic solvents by conducting reactions in molten reactant phases or using solid-state grinding techniques [8]. The solvent-free preparation involves direct mixing of thiourea with chloroacetic acid under controlled heating conditions, achieving yields comparable to traditional solution-phase methods [8].
Microwave-assisted synthesis has emerged as an effective green chemistry technique for accelerating carbamimidoyl formation reactions [11]. Microwave heating provides rapid and uniform energy distribution, reducing reaction times from hours to minutes while maintaining high product yields [11]. The microwave-promoted synthesis of thiourea derivatives typically occurs at 120-150°C for 5-15 minutes, representing a significant time reduction compared to conventional heating methods [11].
Water-based synthesis protocols represent another environmentally benign approach [11]. Aqueous reaction media eliminate the need for organic solvents while providing excellent solvation for ionic intermediates [33]. The water-mediated synthesis involves dissolving reactants in water at elevated temperatures, with reaction completion typically achieved within 2-4 hours [33].
Table 2: Green Chemistry Synthetic Methods Comparison
| Method | Temperature | Time | Yield (%) | E-Factor |
|---|---|---|---|---|
| Solvent-free | 80-100°C | 30-60 min | 82-88 | 2.1 |
| Microwave | 120-150°C | 5-15 min | 85-92 | 1.8 |
| Aqueous | 60-80°C | 2-4 hours | 78-85 | 3.2 |
| Traditional | 75-85°C | 3-6 hours | 85-92 | 4.5 |
Biocatalytic approaches using enzymatic systems have been explored for selective functionalization of thioacetic acid derivatives [12]. These methods offer high selectivity and operate under mild conditions, though they are currently limited by substrate scope and enzyme availability [12]. The enzymatic synthesis typically employs lipases or esterases for selective acylation reactions [12].
Ultrasound-assisted synthesis provides another green alternative, utilizing acoustic cavitation to enhance reaction rates [11]. The ultrasonic treatment creates localized high-temperature and high-pressure conditions that accelerate molecular interactions [11]. This technique reduces energy consumption while maintaining reaction efficiency [11].
Continuous flow synthesis has gained attention as a sustainable manufacturing approach [26]. Flow chemistry allows precise control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch processes [26]. The continuous synthesis of carbamimidoyl derivatives can be achieved using microreactor technology with residence times of 10-30 minutes [26].
Solid-phase synthesis methodologies offer unique advantages for preparing 2-(Carbamimidoylthio)acetic acid hydrochloride, including simplified purification procedures and enhanced reaction control [13] [14]. The solid-phase approach involves covalently attaching reaction intermediates to insoluble polymer supports, allowing for sequential chemical transformations while maintaining the product bound to the solid matrix [13].
The polymer support selection critically influences the success of solid-phase carbamimidoyl synthesis [15]. Commonly employed resins include polystyrene-based supports functionalized with chloromethyl, aminomethyl, or hydroxymethyl groups [15]. These resins provide stable anchoring points for thioacetic acid derivatives while maintaining chemical inertness under reaction conditions [15].
Loading strategies for thioacetic acid precursors onto solid supports typically involve ester or amide bond formation [16]. The initial loading step attaches the acetic acid moiety to the resin through condensation reactions using coupling reagents [16]. Loading efficiencies generally range from 0.5 to 1.5 millimoles per gram of resin, depending on the support structure and loading conditions [16].
The carbamimidoylation step occurs while the substrate remains bound to the solid support [14]. This transformation involves treating the resin-bound thioacetic acid derivative with carbamimidoyl transfer reagents under controlled conditions [14]. The solid-phase environment provides unique selectivity advantages by preventing intermolecular side reactions [14].
Table 3: Solid-Phase Synthesis Parameters
| Resin Type | Loading (mmol/g) | Reaction Time | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Polystyrene-Cl | 0.8-1.2 | 4-6 hours | 88-94 | 75-85 |
| Wang Resin | 0.6-1.0 | 3-5 hours | 85-92 | 80-88 |
| Rink Amide | 0.5-0.9 | 5-7 hours | 82-89 | 70-80 |
| Trityl Resin | 0.7-1.1 | 4-6 hours | 86-93 | 78-86 |
Cleavage strategies for releasing the final product from the solid support must be carefully optimized to maintain product integrity [16]. Acidolytic cleavage using trifluoroacetic acid represents the most common approach for removing carbamimidoyl derivatives from acid-labile resins [16]. The cleavage conditions typically involve treatment with 95% trifluoroacetic acid for 1-3 hours at room temperature [16].
Washing protocols between synthetic steps are critical for removing unreacted reagents and byproducts [14]. The washing sequence typically involves alternating organic solvents such as dichloromethane and methanol, followed by dimethylformamide to swell the resin matrix [14]. Each washing cycle requires 3-5 resin volumes of solvent to ensure complete removal of impurities [14].
Monitoring reaction progress on solid phase presents unique challenges compared to solution-phase synthesis [15]. Analytical techniques such as infrared spectroscopy and gel-phase nuclear magnetic resonance provide valuable information about reaction completion [15]. Color tests using specific reagents can also indicate the presence or absence of functional groups during synthesis [15].
The purification of 2-(Carbamimidoylthio)acetic acid hydrochloride presents several analytical and preparative challenges due to the compound's hygroscopic nature and potential for polymorphic transformations [17] [20]. Recrystallization protocols must be carefully optimized to achieve high purity while maintaining chemical stability [17].
Solvent selection for recrystallization represents the most critical parameter affecting crystal quality and yield [17]. The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures [17]. Systematic solvent screening typically involves testing various polar protic solvents including water, alcohols, and their mixtures [20].
The recrystallization process begins with dissolving the crude product in the minimum volume of hot solvent required for complete dissolution [17]. The solution temperature should be maintained at 10-20°C above the normal boiling point of the solvent to ensure complete dissolution [17]. Gradual cooling allows for controlled crystal nucleation and growth, resulting in larger, purer crystals [17].
Table 4: Recrystallization Solvent Systems
| Solvent System | Solubility (mg/mL) | Recovery (%) | Crystal Quality | Polymorphic Form |
|---|---|---|---|---|
| Water | 15-25 (80°C) | 65-75 | Good | Form I |
| Ethanol/Water (3:1) | 8-12 (60°C) | 78-85 | Excellent | Form I |
| Methanol | 12-18 (65°C) | 70-80 | Good | Form II |
| Isopropanol/Water (2:1) | 6-10 (55°C) | 82-88 | Excellent | Form I |
Crystallization kinetics significantly influence the final product quality [19]. Slow cooling rates (1-2°C per hour) generally produce larger, more uniform crystals with fewer lattice defects [19]. Rapid cooling can lead to the formation of multiple nucleation sites, resulting in smaller crystals with potentially different polymorphic forms [19].
Impurity removal during recrystallization requires careful consideration of the impurity profile [20]. Common impurities include unreacted starting materials, side reaction products, and solvent residues [20]. Hot filtration through activated charcoal can effectively remove colored impurities and improve the aesthetic appearance of the final product [20].
Polymorphic screening represents an essential aspect of the purification process [19]. Different crystalline forms may exhibit varying stability, solubility, and bioavailability properties [19]. Thermal analysis techniques such as differential scanning calorimetry help identify and characterize different polymorphic forms [19].
Drying protocols must be optimized to remove residual solvents while preventing decomposition [20]. Vacuum drying at moderate temperatures (40-60°C) typically provides effective solvent removal without thermal degradation [20]. The drying process should continue until constant weight is achieved, indicating complete solvent removal [20].
Scale-dependent effects can significantly influence recrystallization outcomes [18]. Heat and mass transfer limitations become more pronounced at larger scales, requiring modifications to cooling rates and mixing conditions [18]. Process development should account for these scale-up challenges during method optimization [18].
Industrial scale-up of 2-(Carbamimidoylthio)acetic acid hydrochloride synthesis requires comprehensive evaluation of process parameters, equipment design, and quality control systems [21] [25]. The transition from laboratory to manufacturing scale involves addressing heat and mass transfer limitations, ensuring consistent product quality, and implementing robust process control strategies [25].
Reactor design considerations play a fundamental role in successful scale-up [23]. The heat generation during carbamimidoyl formation reactions necessitates adequate cooling systems to maintain temperature control [23]. Industrial reactors typically employ jacket cooling or internal coils to manage exothermic reactions effectively [23]. Heat transfer coefficients must be calculated to ensure adequate cooling capacity at production scales [23].
Mass transfer limitations become increasingly significant as reaction volumes increase [24]. Mixing efficiency affects reaction kinetics, selectivity, and product uniformity [24]. Industrial mixers require careful design to achieve adequate mixing without excessive energy consumption [24]. Computational fluid dynamics modeling helps optimize mixer design for uniform concentration and temperature profiles [24].
Table 5: Scale-Up Parameters and Optimization
| Scale | Reactor Volume | Mixing Speed | Heat Transfer (kW/m³) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Lab | 100 mL | 300 rpm | 5-8 | 2-3 hours | 90-95 |
| Pilot | 10 L | 150 rpm | 3-5 | 3-4 hours | 88-93 |
| Demo | 100 L | 100 rpm | 2-4 | 4-5 hours | 85-90 |
| Commercial | 1000 L | 75 rpm | 1-3 | 5-6 hours | 82-88 |
Process analytical technology integration enables real-time monitoring and control of critical process parameters [27]. In-line spectroscopic techniques such as near-infrared and Raman spectroscopy provide continuous measurement of concentration, temperature, and reaction progress [27]. These analytical tools facilitate process optimization and ensure consistent product quality [27].
Quality by design principles guide the development of robust manufacturing processes [27]. Critical quality attributes must be identified and linked to critical process parameters through systematic experimentation [27]. Design space development involves mapping the relationship between process inputs and product quality outputs [27].
Equipment material selection requires consideration of chemical compatibility and corrosion resistance [25]. Stainless steel grades 316L and 316LN provide excellent corrosion resistance for most carbamimidoyl synthesis conditions [25]. Specialized coatings may be necessary for highly aggressive reaction environments [25].
Waste stream management becomes increasingly important at industrial scales [28]. Solvent recovery systems reduce environmental impact and operating costs [28]. Distillation and extraction techniques enable recycling of organic solvents used in synthesis and purification steps [28].
Safety systems and risk assessment protocols are essential for industrial operations [25]. Hazard and operability studies identify potential safety concerns and establish appropriate mitigation measures [25]. Emergency response procedures must be developed for scenarios including equipment failure, chemical spills, and process deviations [25].
Proton Nuclear Magnetic Resonance Analysis
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for elucidating the molecular structure of 2-(Carbamimidoylthio)acetic acid hydrochloride. The **1H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts that reflect the compound's unique structural features [1] [2]. The carboxylic acid proton exhibits a distinctive downfield signal between δ 12-13 parts per million, consistent with the deshielding effect observed in carboxylic acid functionalities [1] [3]. This signal typically appears as a broad singlet due to rapid exchange with residual water in deuterated solvents [2] [4].
Carbon-13 Nuclear Magnetic Resonance Characterization
The **13C Nuclear Magnetic Resonance spectrum provides critical structural information regarding the carbon framework [1] [5]. The carboxyl carbon resonates in the characteristic range of δ 165-185 parts per million, reflecting the electronegative environment created by the oxygen atoms [2] [6]. The thiocarbonyl carbon of the carbamimidoyl group typically appears between δ 180-200 parts per million, demonstrating the deshielding effect of the sulfur atom [7] [8]. The methylene carbon bridge connecting the thioamide and carboxylic acid functionalities exhibits a signal around δ 25-40 parts per million [9] [2].
Solvent Effects and Chemical Exchange
The choice of deuterated solvent significantly influences the spectral quality and chemical shift values [10] [11]. Dimethyl sulfoxide-d6 provides optimal solubilization for this polar compound while minimizing interference with the compound's hydrogen bonding patterns [1] [10]. The amino protons of the carbamimidoyl group typically appear as broad signals between δ 7-9 parts per million due to rapid exchange processes and hydrogen bonding interactions [7] [12].
Carboxylic Acid Vibrational Characteristics
Fourier-transform infrared spectroscopy reveals the vibrational fingerprint of 2-(Carbamimidoylthio)acetic acid hydrochloride through characteristic absorption bands [13] [14]. The carboxylic acid functionality exhibits two primary diagnostic features: a broad, intense absorption band spanning 2500-3300 wavenumbers corresponding to the hydrogen-bonded hydroxyl stretch, and a sharp carbonyl stretching vibration at approximately 1710 wavenumbers [13] [14] [15]. The broad nature of the hydroxyl stretch reflects extensive hydrogen bonding, typical of carboxylic acid dimers in the solid state [13] [16].
Thioamide Functional Group Vibrations
The thioamide moiety contributes distinctive vibrational modes that distinguish this compound from conventional amides [7] [17]. The carbon-sulfur double bond stretching frequency appears in the range of 1200-1300 wavenumbers, significantly lower than the corresponding carbon-oxygen stretch due to the reduced electronegativity and larger atomic radius of sulfur [7] [18]. Primary thioamide nitrogen-hydrogen stretching vibrations typically manifest as two bands around 3350 and 3180 wavenumbers, reflecting symmetric and antisymmetric stretching modes [7] [19].
Vibrational Mode Assignments
The methylene bridge connecting the functional groups exhibits characteristic carbon-hydrogen stretching absorptions around 2920 and 2850 wavenumbers [20] [21]. The nitrogen-hydrogen bending modes of the primary thioamide appear around 1620 wavenumbers, while carbon-nitrogen stretching vibrations occur in the 1250-1350 wavenumber region [20] [18]. The carbon-oxygen single bond stretch of the carboxylic acid contributes to absorptions in the 1000-1300 wavenumber range [13] [14].
Molecular Ion Characteristics
Mass spectrometry provides molecular weight confirmation and structural insights through fragmentation analysis [22] [23]. The molecular ion peak for 2-(Carbamimidoylthio)acetic acid hydrochloride appears at the expected mass-to-charge ratio, typically with moderate intensity due to the stability of the molecular structure [22] [24]. The presence of the hydrochloride salt requires consideration of both the free base and protonated forms in the mass spectral interpretation [25] [26].
Characteristic Fragmentation Pathways
The compound exhibits predictable fragmentation patterns characteristic of carboxylic acids and thioamides [22] [27]. Loss of the carboxyl group (mass 45) and hydroxyl radical (mass 17) represents common fragmentation pathways for carboxylic acids [22] [24]. The thioamide functionality may undergo alpha-cleavage adjacent to the carbon-sulfur bond, generating characteristic fragment ions [8] [28]. The methylene bridge provides a potential cleavage site, resulting in fragments corresponding to the separated functional domains [22] [24].
Isotope Pattern Analysis
The presence of sulfur in the molecular structure contributes to characteristic isotope patterns that aid in molecular formula confirmation [29] [28]. Sulfur-34 isotope peaks appear approximately 2 mass units higher than the monoisotopic peak with an intensity ratio reflecting natural sulfur isotope abundance [29] [30]. Chlorine isotope patterns from the hydrochloride salt provide additional confirmation of molecular composition [29] [31].
Electronic Transition Analysis
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the chromophoric elements of 2-(Carbamimidoylthio)acetic acid hydrochloride [15] [12]. The carboxylic acid functionality contributes a weak absorption band around 200-215 nanometers, corresponding to an n→π* transition of the carbonyl chromophore [15] [4]. This transition typically exhibits low molar absorptivity (less than 100) and may be obscured by more intense absorptions [15] [32].
Thioamide Chromophore Properties
The thioamide functionality represents the primary chromophoric unit, exhibiting characteristic absorption bands in the ultraviolet region [12] [33]. Thioacetamide, a structurally related compound, shows absorption maxima at 210, 261, and 318 nanometers in aqueous solution [12]. The longest wavelength band corresponds to a π→π* transition of the thiocarbonyl chromophore [12] [34]. The exact wavelength positions depend on substitution patterns and solvent effects [35] [33].
Solvent and pH Effects
The absorption characteristics show sensitivity to solvent polarity and solution pH [35] [12]. In acidic conditions, protonation of the amino group may shift absorption maxima and alter extinction coefficients [12] [36]. Hydrogen bonding interactions with protic solvents can influence the electronic transitions, particularly affecting the n→π* transitions [15] [32]. The compound's zwitterionic nature in aqueous solution may contribute to pH-dependent spectral changes [35] [36].
Elemental Composition Determination
X-ray photoelectron spectroscopy provides quantitative surface elemental analysis with detection limits around 0.1 atomic percent [37] [38]. The technique identifies all elements present except hydrogen and helium, making it suitable for comprehensive characterization of 2-(Carbamimidoylthio)acetic acid hydrochloride [38] [39]. The analysis depth extends approximately 5-10 nanometers from the surface, providing information about the outermost molecular layers [40] [41].
Chemical State Analysis
The carbon 1s photoelectron spectrum reveals multiple carbon environments corresponding to the different functional groups [42] [39]. The carboxyl carbon exhibits the highest binding energy (approximately 289 electron volts) due to the electron-withdrawing effect of the adjacent oxygen atoms [43] [44]. The thiocarbonyl carbon appears at intermediate binding energy (around 287 electron volts), while the methylene carbon shows the lowest binding energy (approximately 285 electron volts) [42] [43].
Heteroatom Binding Energies
Nitrogen 1s photoelectrons provide information about the chemical environment of the amino group [42] [39]. Primary amine nitrogen typically exhibits binding energies around 399 electron volts, while protonated forms appear at higher energies near 406 electron volts [42] [40]. Sulfur 2p photoelectrons reveal the oxidation state and bonding environment of the sulfur atom, with thioamide sulfur appearing around 162-164 electron volts [42] [43]. Oxygen 1s signals from the carboxylic acid functionality typically occur near 532 electron volts [42] [44].
Surface Chemical Modifications